

Fluacrypyrim: Agricultural and Pharmaceutical Applications

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Fluacrypyrim

CAS No.: 229977-93-9

Cat. No.: S006337

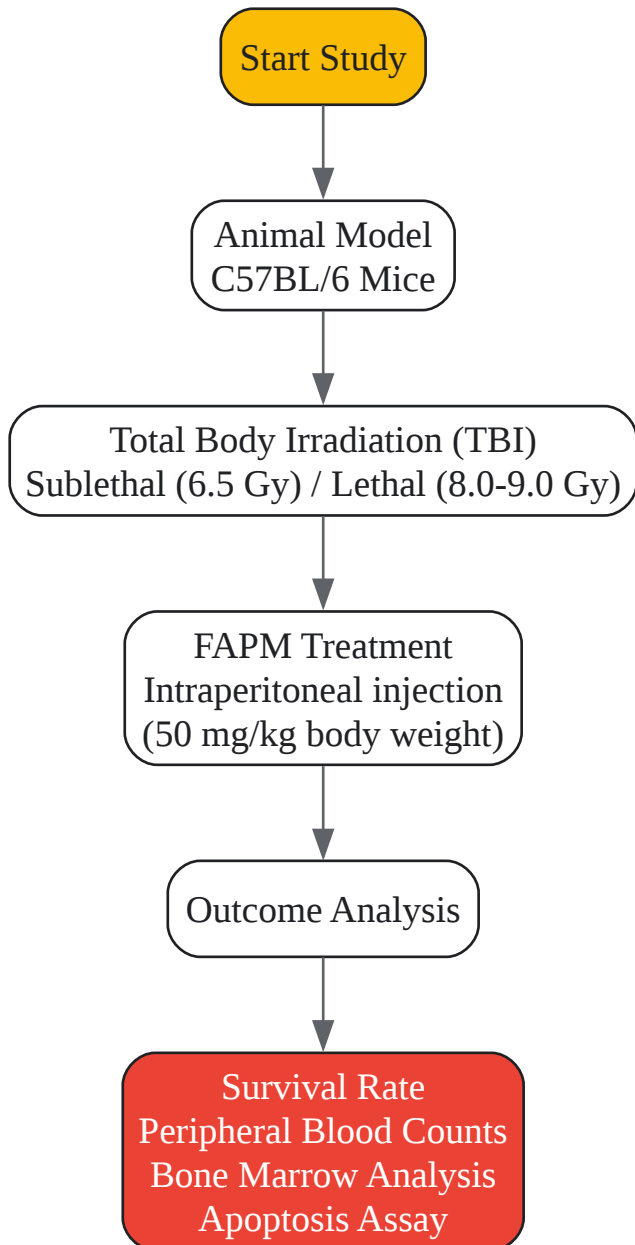
[Get Quote](#)

Fluacrypyrim is characterized as a strobilurin-type acaricide with a unique mode of action. The table below summarizes its core chemical properties and agricultural profile [1].

Property	Description
IUPAC Name	methyl (E)-2-{ α -[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
Chemical Formula	C ₂₀ H ₂₁ F ₃ N ₂ O ₅ [1]
Mode of Action	Mitochondrial complex III electron transport inhibitor at the Qo site (IRAC Group 20C) [1].
Primary Use	Control of spider mites on fruits and vegetables [1].
Formulations	Emulsifiable concentrates, suspension concentrates, granules, wettable powders [2] [3].
Water Solubility	0.344 mg/L (low) [1]
Toxicity to Mammals	Low level [1].

Detailed Experimental Protocol: Radioprotection Study

A 2024 study revealed a novel pharmaceutical application of **fluacrypyrim** (FAPM), demonstrating its efficacy in protecting hematopoietic stem and progenitor cells (HSPCs) from radiation-induced damage [4]. The following workflow outlines the experimental design.



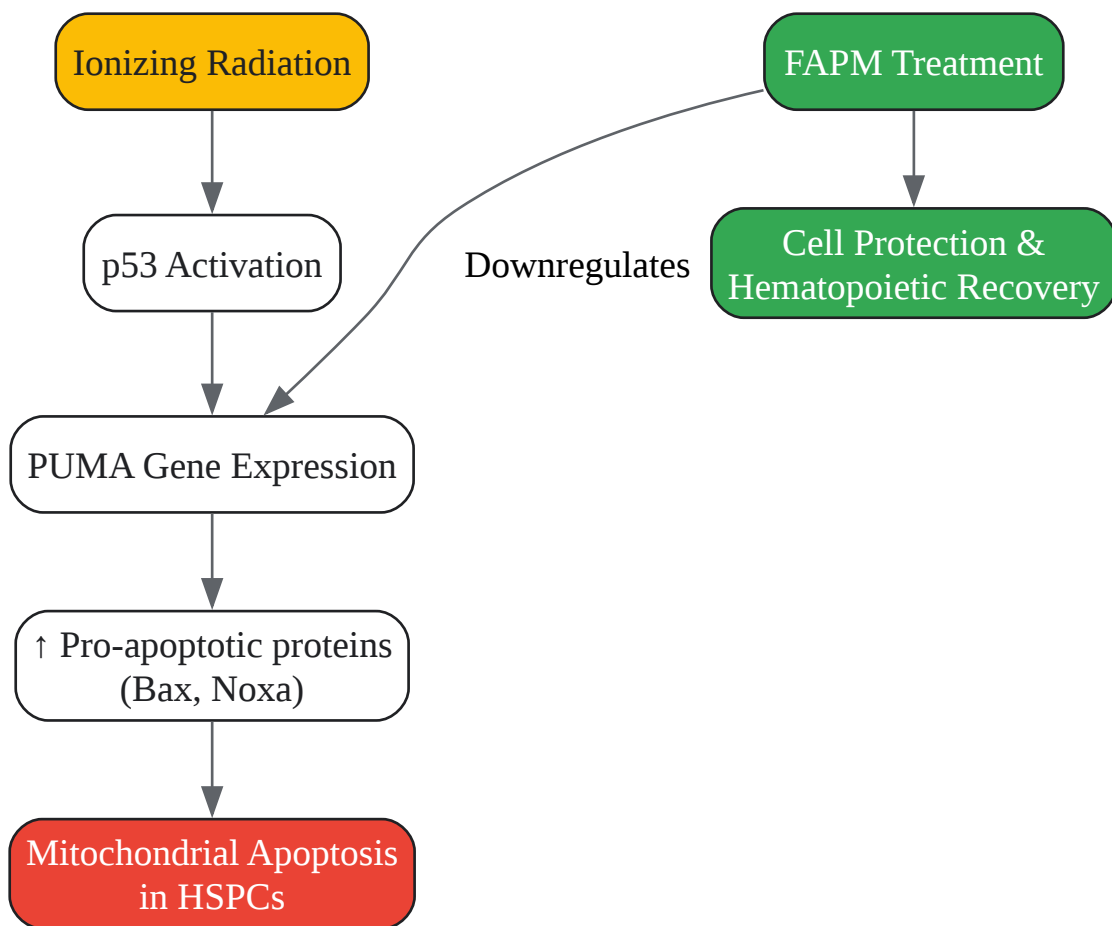
[Click to download full resolution via product page](#)

Methodology and Key Findings

- **Animal Model and Irradiation:** The study used C57BL/6 mice subjected to either sublethal (6.5 Gy) or lethal (8.0-9.0 Gy) doses of total body irradiation (TBI) [4].
- **FAPM Administration:** Mice received intraperitoneal injections of FAPM at 50 mg/kg body weight, identified as the optimal dose [4].
- **Hematologic Recovery:** FAPM treatment significantly accelerated the recovery of peripheral blood cell counts, particularly **platelets (PLT)** and **red blood cells (RBC)**, after sublethal irradiation [4].
- **Survival and Bone Marrow Protection:** In lethal irradiation models, FAPM dramatically improved survival rates (100% at 8.0 Gy, 60% at 8.5 Gy). It also nearly doubled bone marrow nucleated cell (BMNC) counts and improved clonogenic activity [4].
- **HSPC Recovery and Self-Renewal:** FAPM significantly increased the number and frequency of hematopoietic stem and progenitor cells (HSPCs), including long-term and short-term HSCs. Competitive repopulation assays confirmed enhanced self-renewal and multi-lineage reconstitution capacity of HSCs in treated mice [4].

Mechanism of Action: p53-PUMA Pathway Inhibition

The study identified that **flucrypyrim** mitigates radiation-induced hematopoietic injury primarily by inhibiting apoptosis in HSPCs through the p53-PUMA pathway [4]. The diagram below illustrates this mechanism.



[Click to download full resolution via product page](#)

Analytical Assays

- **Flow Cytometry:** Used to analyze apoptosis in BM cells, Lin⁻ cells, and Lin⁻c-Kit⁺ cells at various time points post-irradiation (e.g., 3, 6, 9, 12 hours). FAPM treatment reduced apoptotic rates by approximately 70% [4].
- **Colony-Forming Unit (CFU) Assay:** Evaluated the clonogenic potential of bone marrow cells. FAPM treatment resulted in marked improvement in granulocyte-macrophage CFUs (CFU-GM), erythroid burst-forming units (BFU-E), and CFU-MIX [4].
- **Competitive Repopulation Assay:** Assessed the self-renewal capacity of HSCs in vivo. Donor-derived CD45.2⁺ chimerism was significantly higher in the FAPM-treated group [4].

Research Implications and Future Directions

The discovery of **fluacrypyrim**'s radioprotective effects represents a significant breakthrough. As a potent inhibitor of the p53-PUMA pathway, it offers a novel strategy for mitigating radiation-induced hematopoietic injury, for which there are currently no FDA-approved protectors [4]. Future research should focus on:

- **Dose Optimization:** Further refining therapeutic windows for human clinical applications.
- **Combination Therapies:** Exploring synergies with existing radiomitigators like cytokines.
- **Molecular Targets:** Elucidating the precise molecular interactions between FAPM and the STAT3 and p53-PUMA pathways.

Conclusion

This report synthesizes the known agricultural profile of **fluacrypyrim** with a newly identified pharmaceutical potential. While its primary use remains in crop protection, recent evidence positions it as a promising candidate for developing treatments for hematopoietic acute radiation syndrome and other conditions involving p53-mediated apoptosis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Fluacrypyrim - AERU - University of Hertfordshire [sitem.herts.ac.uk]
2. Fluacrypyrim Market Size & Share 2025-2032 [360iresearch.com]
3. Fluacrypyrim Market Size, Competitors & Forecast to 2032 [researchandmarkets.com]
4. Fluacrypyrim Protects Hematopoietic Stem and Progenitor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fluacrypyrim: Agricultural and Pharmaceutical Applications].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b006337#fluacrypyrim-acaricidal-application-rates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com